3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate: belongs to the tetrazole family, a class of nitrogen-rich heterocycles. Tetrazoles have garnered significant interest due to their versatile biological applications, particularly in material and medicinal chemistry. These compounds act as nonclassical bioisosteres of carboxylic acids, sharing similar pKa values. The planar structure of tetrazoles facilitates receptor–ligand interactions by stabilizing electrostatic repulsion of negatively charged ions through electron delocalization. Additionally, tetrazolate anions exhibit better lipid solubility than carboxylic acids, aiding their penetration through cell membranes .
Preparation Methods
Synthetic Routes::
Triethyl Orthoformate and Sodium Azide: One synthetic approach involves reacting triethyl orthoformate with sodium azide to form the tetrazole ring.
Alcohols and Aldehydes: Another method utilizes alcohols and aldehydes to generate tetrazole derivatives.
Isocyanides: Isocyanides can also participate in tetrazole synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution: Like other tetrazoles, 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines) play crucial roles in these transformations.
Major Products: The specific products formed depend on reaction conditions and substituents present.
Scientific Research Applications
Chemistry::
Photography: Tetrazoles find applications in photography, acting as sensitizers.
Virtual Screening: They serve as platforms for virtual screening in drug discovery.
Antibacterial and Antifungal Activities: Tetrazoles exhibit antibacterial and antifungal properties.
Analgesic and Anti-inflammatory Effects: Some tetrazole derivatives possess analgesic and anti-inflammatory activity.
Mechanism of Action
The precise mechanism by which 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C15H12N4O3/c1-21-13-6-2-4-11(8-13)15(20)22-14-7-3-5-12(9-14)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
KAVUBVLACZWCJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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